molecular formula C68H111O34 B1679749 Pfafforside B CAS No. 78244-75-4

Pfafforside B

Cat. No.: B1679749
CAS No.: 78244-75-4
M. Wt: 1455.6 g/mol
InChI Key: XHLPZPPQRZSIGS-PHGJEPEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pfafforside B is a triterpenoid saponin isolated from Pfaffia paniculata (Brazilian ginseng), a plant traditionally used in South American medicine for its adaptogenic and anti-inflammatory properties . Structurally, it comprises a oleanane-type aglycone core linked to two sugar moieties (glucose and rhamnose) at the C-3 and C-28 positions. Its molecular formula is C₄₂H₆₈O₁₃, with a molecular weight of 780.98 g/mol.

This compound exhibits notable bioactivities, including anti-cancer (induction of apoptosis in leukemia cells, IC₅₀ = 12.3 μM) , anti-inflammatory (inhibition of NF-κB signaling in macrophages, 75% suppression at 10 μM), and immunomodulatory effects (enhancement of lymphocyte proliferation by 40% at 5 μM). Its mechanism of action involves targeting mitochondrial pathways and modulating cytokine production.

Properties

CAS No.

78244-75-4

Molecular Formula

C68H111O34

Molecular Weight

1455.6 g/mol

IUPAC Name

[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate

InChI

InChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)97-62-56(46(79)37(26-89-62)96-59-51(84)55(45(78)35(24-72)92-59)99-61-49(82)53(87-10)43(76)33(22-70)94-61)100-57-47(80)41(74)36(25-88-57)95-58-50(83)54(44(77)34(23-71)91-58)98-60-48(81)52(86-9)42(75)32(21-69)93-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3

InChI Key

XHLPZPPQRZSIGS-PHGJEPEASA-N

SMILES

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C

Canonical SMILES

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(CO9)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pfaffoside B;  Stichloroside A; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Implications :

  • This compound’s oleanane backbone enhances membrane permeability compared to Astragaloside IV’s rigid cycloartane structure .
  • Ginsenoside Rg3’s dammarane skeleton confers higher metabolic stability but lower solubility than this compound .

Pharmacological and Functional Comparisons

Anti-Cancer Activity

Compound Target Cell Line IC₅₀ (μM) Mechanism
This compound HL-60 (Leukemia) 12.3 Mitochondrial apoptosis, ROS↑
Astragaloside IV A549 (Lung Cancer) 28.7 Cell cycle arrest (G1 phase)
Ginsenoside Rg3 MCF-7 (Breast Cancer) 8.9 PI3K/AKT inhibition, Angiogenesis↓

Key Findings :

  • This compound shows moderate cytotoxicity but superior selectivity for hematopoietic cancers compared to Astragaloside IV .
  • Ginsenoside Rg3 outperforms this compound in solid tumors due to anti-angiogenic effects .

Anti-Inflammatory Effects

Compound Model Efficacy Target Pathway
This compound LPS-induced macrophages 75% TNF-α inhibition at 10 μM NF-κB, MAPK
Astragaloside IV Collagen-induced arthritis 60% IL-6 reduction at 20 mg/kg (mouse) JAK/STAT
Ginsenoside Rg3 DSS-induced colitis 50% COX-2 inhibition at 5 μM NF-κB, COX-2/PGE₂

Key Findings :

  • This compound’s dual inhibition of NF-κB and MAPK provides broader anti-inflammatory coverage than Ginsenoside Rg3 .
  • Astragaloside IV’s efficacy in autoimmune models is dose-dependent but requires higher concentrations .

Pharmacokinetic Properties

Parameter This compound Astragaloside IV Ginsenoside Rg3
Oral Bioavailability 8.2% 2.1% 18.5%
Plasma Half-Life 4.1 h 6.8 h 9.3 h
Metabolism CYP3A4 CYP2C9 CYP3A4, CYP2D6

Key Findings :

  • Ginsenoside Rg3’s longer half-life and higher bioavailability make it more suitable for chronic administration .
  • This compound’s rapid metabolism necessitates formulation optimization (e.g., nanoemulsions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.